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Compound of Interest

Compound Name:
2-(Ethylamino)-1-phenylpropan-1-

ol

CAS No.: 18259-40-0

Cat. No.: B1219147

Get Quote

Metabolic & Forensic Applications
Executive Summary
N-Ethylnorpseudoephedrine (ENPE), also known as ethylcathine, is a critical analyte in forensic

toxicology and pharmaceutical impurity profiling. It appears primarily as a metabolite of the

anorectic drug Ethylamphetamine (Etilamfetamine) and as a potential byproduct in the

clandestine synthesis of N-ethylamphetamine.

This application note provides a definitive guide for the extraction, derivatization, and GC-MS

analysis of ENPE. Unlike generic amphetamine protocols, this guide addresses the specific

stereochemical challenges of the ephedrine backbone (erythro vs. threo isomers) and provides

self-validating protocols to prevent false positives caused by thermal degradation or matrix

interference.

Chemical Identity & Challenges
Analyte: N-Ethylnorpseudoephedrine (ENPE)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1219147#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC: (1S,2S)-2-(ethylamino)-1-phenylpropan-1-ol

Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol )

Key Challenge: ENPE possesses both a secondary amine and a hydroxyl group. Without

derivatization, it exhibits severe peak tailing due to hydrogen bonding with silanol groups in

the GC column. Furthermore, it must be chromatographically resolved from its diastereomer,

N-ethylnorephedrine, and its parent, Ethylamphetamine.

Experimental Workflow (Visualized)
The following diagram outlines the critical path for sample preparation, emphasizing the

decision points between achiral screening and chiral confirmation.
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Caption: Workflow for the extraction and divergent derivatization of N-

Ethylnorpseudoephedrine.

Sample Preparation Protocols
4.1. Extraction (Liquid-Liquid)
Rationale: Amphetamine-type stimulants are basic. Increasing pH suppresses ionization,

driving the analyte into the organic phase. We use a Carbonate buffer (pH 11) rather than

NaOH to prevent hydrolysis of labile metabolites.

Aliquot: Transfer 1.0 mL of urine or plasma to a glass centrifuge tube.

Internal Standard (ISTD): Spike with 50 µL of Ephedrine-d3 (10 µg/mL).

Note: If Ephedrine-d3 is unavailable, Ethylamphetamine-d5 is an acceptable surrogate.

Basification: Add 1.0 mL of 0.5 M Potassium Carbonate (

, pH ~11). Vortex for 10 seconds.

Extraction: Add 3.0 mL of Ethyl Acetate:Hexane (1:1 v/v).

Why this solvent? Pure ethyl acetate extracts too many matrix interferences; hexane alone

is too non-polar for the amino-alcohol ENPE. The 1:1 mix is the "Goldilocks" zone.

Agitation: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.

Transfer: Transfer the upper organic layer to a clean glass vial.

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 50°C to

prevent volatility losses.

4.2. Derivatization (The Critical Step)
Option A: Achiral Acylation (Standard Screening) This method converts ENPE into a

perfluoroacyl derivative (N,O-di-TFA or N,O-di-PFP). This is the industry standard for sensitivity.

Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[1]
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Protocol:

To the dried residue, add 50 µL of Ethyl Acetate (anhydrous).

Add 50 µL of TFAA.

Cap and incubate at 70°C for 20 minutes.

Evaporate to dryness under Nitrogen.

Reconstitute in 100 µL of Ethyl Acetate for injection.

Option B: Chiral Resolution (Isomer Differentiation) Required when distinguishing N-

ethylnorpseudoephedrine (erythro) from N-ethylnorephedrine (threo).

Reagent: N-Trifluoroacetyl-L-prolyl chloride (TPC).

Protocol:

Add 100 µL of TPC (0.1 M in chloroform) to the dried residue.

Add 10 µL of Triethylamine (catalyst/acid scavenger).

Incubate at room temperature for 15 minutes.

Inject directly (no evaporation needed).

Instrumental Method (GC-MS)[1][2][3]
5.1. Gas Chromatography Parameters[1][2][3][4][5]

System: Agilent 7890/5977 or equivalent.

Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

Why: The 5% phenyl phase provides necessary selectivity for aromatic rings while

minimizing bleed.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
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Inlet: Splitless mode (1 min purge), 250°C.

Oven Program:

Initial: 90°C (hold 1 min)

Ramp 1: 15°C/min to 180°C

Ramp 2: 30°C/min to 300°C (hold 3 min)

Total Run Time: ~11 minutes.

5.2. Mass Spectrometry (EI Source)[2][6]
Source Temp: 230°C

Quad Temp: 150°C

Ionization: Electron Impact (70 eV)

Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 amu) for

identification.

Target Ions for N-Ethylnorpseudoephedrine-di-TFA: Upon electron impact, the molecule

undergoes

-cleavage between the carbon bearing the OTFA group and the carbon bearing the Nitrogen.

Precursor Structure:

Primary Fragment (Base Peak): The iminium ion formed by the amine side chain.

Structure:

Mass Calculation:

.

Secondary Fragment: The benzylic cation.
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Structure:

Mass Calculation:

.

Analyte Derivative Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)

ENPE-di-TFA 168 203 154 (loss of CH2)

ENPE-di-PFP 218 253 119

Ephedrine-d3-TFA 157 203 110

Data Analysis & Interpretation
6.1. Identification Criteria (Self-Validating)
To ensure the peak is ENPE and not an interference, the following logic must be satisfied:

Retention Time (RT): Must be within ±0.1 min of the calibration standard.

Ion Ratio: The ratio of m/z 203 to 168 must match the standard within ±20%.

Resolution: If using Method B (Chiral), the resolution (

) between the ENPE peak and the N-ethylnorephedrine peak must be > 1.5 (baseline
separation).

6.2. Fragmentation Mechanism
Understanding the fragmentation validates the method.[7] The dominance of the m/z 168 ion

(TFA derivative) is caused by the stability of the iminium cation.

Note: If you observe a peak at m/z 154, it indicates the presence of

Ephedrine/Pseudoephedrine (N-methyl), not N-ethyl. This mass shift (154 vs 168) is the

primary differentiator between the parent drugs and the ethylated metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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